![molecular formula C21H29NO14 B1609759 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid CAS No. 4887-11-0](/img/structure/B1609759.png)
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid
Overview
Description
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a versatile acetylated neuraminic acid or sialic acid derivative . N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins . This compound holds significant importance for the targeted management of various ailments including cancer and viral infections .
Molecular Structure Analysis
The empirical formula of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is C22H31NO14 . The molecular weight is 533.48 . The SMILES string and InChI key provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a solid substance . It has a melting point of 154-155°C . The compound should be stored at a temperature of -20°C .Scientific Research Applications
Glycoprotein Research
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid: is a versatile sialic acid derivative that plays a crucial role in glycoprotein research . It is often present as the terminal sugar of glycoproteins, which are essential for various biological processes including cell recognition and signaling. This compound aids in the study of glycoprotein structures and functions, and it’s instrumental in understanding diseases where glycoprotein expression or structure is altered.
Anti-Influenza Medications
This compound is pivotal in the development of anti-influenza medications . Its antiviral properties make it a potent inhibitor of influenza virus replication within host cells. Research into this application is particularly relevant for the creation of new drugs that can combat flu strains resistant to current treatments.
Cancer Research
In the field of oncology, 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is utilized for its potential in targeted cancer therapy . It’s being explored for its ability to inhibit the metastatic spread of cancer cells, as well as for its use in designing cancer vaccines that target specific tumor-associated carbohydrate antigens.
Viral Infection Management
Beyond influenza, this compound is significant for the management of a broader range of viral infections . Its role in the synthesis of antiviral agents is crucial, especially in the context of emerging viral threats where rapid drug development is necessary.
Therapeutic Conjugates
The compound’s structure allows for the creation of therapeutic conjugates . These are designed to enhance the efficacy of existing drugs by improving their binding affinity and lipophilicity, or by combining them with other therapeutic entities for a synergistic effect.
Biomedical Sector Applications
As a vital compound in the biomedical sector, 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is involved in various applications, including the crafting of therapeutics for specific illnesses beyond influenza, such as metabolic disorders and immune system-related diseases .
Mechanism of Action
Target of Action
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a versatile acetylated neuraminic acid or sialic acid derivative . It is often present as the terminal sugar of glycoproteins . This compound holds significant importance for the targeted management of various ailments including cancer and viral infections .
Mode of Action
It is known that it interacts with its targets, which are primarily glycoproteins, and induces changes in their structure and function .
Biochemical Pathways
Given its role as a sialic acid derivative, it is likely involved in the modulation of sialylated glycoproteins, which play crucial roles in various biological processes, including cell-cell interaction, immune response, and pathogen invasion .
Result of Action
It is known to be important for the targeted management of various ailments, including cancer and viral infections . Its role as a sialic acid derivative suggests it may modulate the function of sialylated glycoproteins, potentially affecting a wide range of cellular processes .
properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO14/c1-9(23)22-17-15(32-11(3)25)7-21(20(29)30,35-14(6)28)36-19(17)18(34-13(5)27)16(33-12(4)26)8-31-10(2)24/h15-19H,7-8H2,1-6H3,(H,22,23)(H,29,30)/t15-,16+,17+,18+,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVACZVKCHHJHJ-JSNLTNBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456018 | |
Record name | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid | |
CAS RN |
4887-11-0 | |
Record name | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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